![molecular formula C13H10Cl2N2O2S B2855026 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole CAS No. 1445699-66-0](/img/structure/B2855026.png)
1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole, also known as GW 501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It is a selective agonist of PPAR delta, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis. GW 501516 has gained significant attention in the scientific community due to its potential applications in various fields, including sports performance enhancement, cancer treatment, and metabolic disorders.
作用機序
1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 acts as a selective agonist of PPAR delta, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis. Upon binding to PPAR delta, 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 induces a conformational change that allows the receptor to heterodimerize with retinoid X receptor (RXR). The PPAR delta-RXR heterodimer then binds to specific DNA sequences in the promoter regions of target genes, leading to their activation or repression.
Biochemical and Physiological Effects:
1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, leading to improved endurance performance. It has also been shown to inhibit cancer cell growth and induce apoptosis, as well as improve insulin sensitivity and glucose homeostasis.
実験室実験の利点と制限
The advantages of using 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 in lab experiments include its high potency and selectivity for PPAR delta, as well as its well-established mechanism of action. However, its potential for off-target effects and toxicity should be carefully considered, and appropriate controls should be used to ensure the specificity of its effects.
将来の方向性
There are several future directions for research on 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516. One area of interest is its potential as a therapeutic agent for metabolic disorders, such as type 2 diabetes and obesity. Another area of interest is its potential as a chemopreventive agent for cancer. Additionally, further studies are needed to better understand the long-term effects of 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 on health and performance, as well as its potential for abuse in sports.
合成法
The synthesis of 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 involves several steps, starting from the reaction of 2,4-dichloro-3-nitropyridine with sodium hydride to form the corresponding pyridine salt. This intermediate is then reacted with 2-aminoindane to yield the desired product. The final step involves the sulfonation of the indole nitrogen with sulfur trioxide to form the sulfonyl group. The overall yield of the synthesis process is around 50%.
科学的研究の応用
1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 has been extensively studied for its potential applications in various fields. In sports, it is considered a performance-enhancing drug due to its ability to increase endurance and stamina. It has been shown to activate the PPAR delta pathway, which leads to the upregulation of genes involved in oxidative metabolism and mitochondrial biogenesis. This results in an increase in the capacity of skeletal muscles to utilize fatty acids as an energy source, leading to improved endurance performance.
In cancer treatment, 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 has been investigated as a potential therapeutic agent due to its ability to inhibit cancer cell growth and induce apoptosis. It has been shown to activate the PPAR delta pathway, which leads to the downregulation of genes involved in cell proliferation and survival. This results in the inhibition of cancer cell growth and induction of apoptosis.
In metabolic disorders, 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 has been studied for its potential to improve insulin sensitivity and glucose homeostasis. It has been shown to activate the PPAR delta pathway, which leads to the upregulation of genes involved in glucose metabolism and insulin sensitivity. This results in improved glucose uptake and utilization, leading to improved metabolic health.
特性
IUPAC Name |
1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-10-5-7-16-13(15)12(10)20(18,19)17-8-6-9-3-1-2-4-11(9)17/h1-5,7H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRNFCZTCOKWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CN=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2854943.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2854949.png)
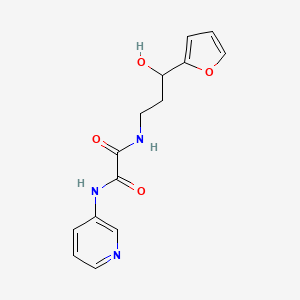
![3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2854952.png)
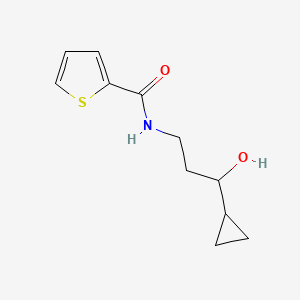
![N-(4-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2854955.png)
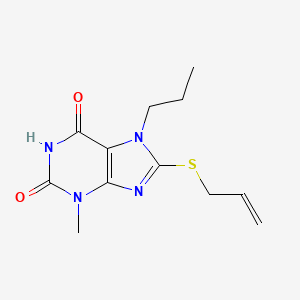
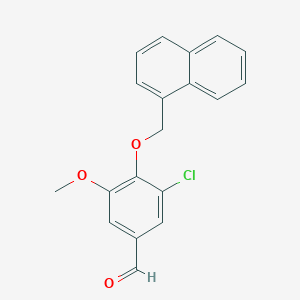
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone oxalate](/img/structure/B2854960.png)
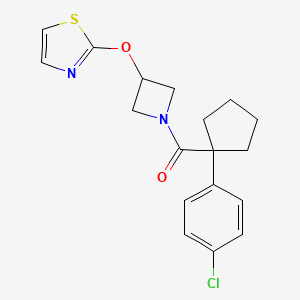
![5-Methyl-3-[1-(methylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B2854963.png)
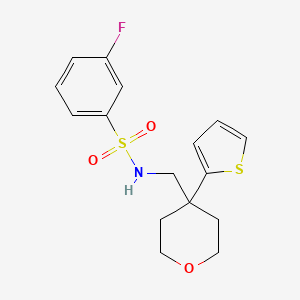
![2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2854965.png)
![2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2854966.png)